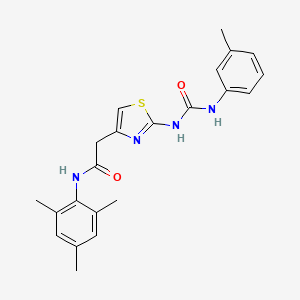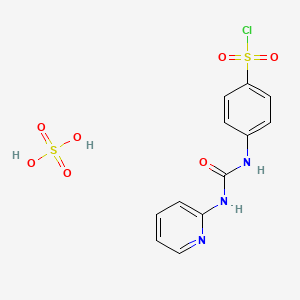![molecular formula C12H11N7OS2 B2449207 N-(1,3-tiazol-2-il)-2-({[4-amino-5-(piridin-3-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida CAS No. 442647-74-7](/img/structure/B2449207.png)
N-(1,3-tiazol-2-il)-2-({[4-amino-5-(piridin-3-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C12H11N7OS2 and its molecular weight is 333.39. The purity is usually 95%.
BenchChem offers high-quality 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los derivados de tiazol, incluidos compuestos como este, exhiben propiedades antimicrobianas. Se han investigado por su efectividad contra bacterias y hongos . Estudios adicionales podrían explorar su potencial como nuevos antibióticos.
- Las aminas heteroarílicas de cinco miembros, similares a este compuesto, han demostrado actividad antiviral. Los investigadores las han encontrado efectivas contra virus como el virus de la enfermedad de Newcastle . Investigar su mecanismo de acción y optimizar su estructura podría conducir a prometedoras terapias antivirales.
- Los tiazoles, especialmente aquellos que contienen un anillo de tiazolidinona, han mostrado actividad antiinflamatoria y analgésica . La investigación adicional podría explorar su potencial como agentes para aliviar el dolor.
- Los tiazoles juegan un papel crucial en la química medicinal. Están presentes en varios fármacos sintéticos, incluidos los fármacos para el VIH/SIDA (por ejemplo, ritonavir) y los fármacos para el tratamiento del cáncer (por ejemplo, tiazofurina) . Investigar las propiedades farmacológicas de este compuesto podría contribuir al desarrollo de fármacos.
- Los tiazoles encuentran aplicaciones más allá de la medicina. Se utilizan en fotosensibilizadores, vulcanización de caucho, cristales líquidos y catalizadores . Explorar su potencial industrial podría generar materiales y procesos innovadores.
- Los tiazoles son características estructurales en productos naturales como la vitamina B1 y la penicilina . Los investigadores podrían investigar la biosíntesis de estos compuestos y sus posibles funciones biológicas.
Actividad Antimicrobiana
Potencial Antiviral
Propiedades Antiinflamatorias y Analgésicas
Diseño y Descubrimiento de Fármacos
Aplicaciones Industriales
Síntesis de Productos Naturales
Mecanismo De Acción
Target of Action
The compound “2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide” is a complex molecule with multiple functional groupsCompounds with similar structures, such as thiazole and imidazole derivatives, have been reported to interact with a variety of biological targets .
Mode of Action
For instance, thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Related compounds such as thiazole and imidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, viral replication, and tumor growth .
Pharmacokinetics
It can be inferred from related compounds that it may have good solubility in water and other polar solvents, which could potentially enhance its bioavailability .
Result of Action
Related compounds have been reported to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Análisis Bioquímico
Biochemical Properties
The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has been shown to interact with various enzymes and proteins . For instance, it has been found to have antimicrobial activity, suggesting that it may interact with enzymes and proteins essential for the growth and survival of microorganisms .
Cellular Effects
Given its antimicrobial activity, it is likely that it affects cellular processes in microorganisms, potentially inhibiting their growth and proliferation .
Molecular Mechanism
Its antimicrobial activity suggests that it may inhibit key enzymes or proteins in microorganisms, disrupting their normal function and leading to cell death .
Propiedades
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7OS2/c13-19-10(8-2-1-3-14-6-8)17-18-12(19)22-7-9(20)16-11-15-4-5-21-11/h1-6H,7,13H2,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMOOIWRRQFXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2449125.png)

amine](/img/structure/B2449129.png)
![3-[(9-methyl-9H-purin-6-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2449131.png)
![(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B2449133.png)
![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2449135.png)
![N-cyclopentyl-5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2449139.png)
![Ethyl 6-(2-fluorosulfonylethyl)-5-oxo-7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B2449140.png)
![1-[(3-chlorophenyl)methyl]-N-(1-cyanocyclopropyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2449142.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2449145.png)
![4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol](/img/structure/B2449146.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide](/img/structure/B2449147.png)
